molecular formula C7H8F3NO2S2 B2916664 5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide CAS No. 2327039-82-5

5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide

Cat. No. B2916664
M. Wt: 259.26
InChI Key: JPLYOSCYQWDVJS-UHFFFAOYSA-N
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Description

5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide, also known as MTFMTS, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. It is a sulfonamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism Of Action

5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide has been studied for its mechanism of action as a carbonic anhydrase inhibitor. It has been shown to be a potent inhibitor of carbonic anhydrase II, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide binds to the active site of carbonic anhydrase II and inhibits its activity, leading to a decrease in the production of bicarbonate ions.

Biochemical And Physiological Effects

5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide has been studied for its biochemical and physiological effects on the body. It has been shown to inhibit the activity of carbonic anhydrase II, leading to a decrease in the production of bicarbonate ions. This can have various physiological effects, including a decrease in blood pH and an increase in the concentration of carbon dioxide in the blood. 5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide has also been shown to have potential anti-tumor activity, although more research is needed to fully understand its mechanism of action.

Advantages And Limitations For Lab Experiments

5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. 5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide is also readily available and relatively inexpensive. However, 5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide has some limitations in lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, 5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide has limited stability in acidic conditions, which can limit its use in certain experiments.

Future Directions

5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide has several potential future directions for research. It has been studied for its potential use as a carbonic anhydrase inhibitor in the treatment of various diseases, including glaucoma and epilepsy. 5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide has also been studied for its potential use as an anti-tumor agent, although more research is needed to fully understand its mechanism of action. Additionally, 5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide has potential applications in the synthesis of various organic compounds and as a ligand in coordination chemistry. Further research is needed to fully understand the potential applications of 5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide in these areas.

Synthesis Methods

5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide can be synthesized using different methods, including the reaction of 5-methylthiophene-2-sulfonyl chloride with 2,2,2-trifluoroethylamine. Another method involves the reaction of 2-amino-2,2,2-trifluoroethanol with 5-methylthiophene-2-sulfonyl chloride. 5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide can also be synthesized through a one-pot reaction of 5-methylthiophene-2-sulfonyl chloride with 2,2,2-trifluoroethylamine and sodium hydride.

Scientific Research Applications

5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide has been studied for its potential applications in various scientific fields. It has been used as a ligand in coordination chemistry and in the synthesis of metal complexes. 5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide has also been studied for its potential use as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes. Additionally, 5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide has been used as a reagent in the synthesis of various organic compounds.

properties

IUPAC Name

5-methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO2S2/c1-5-2-3-6(14-5)15(12,13)11-4-7(8,9)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLYOSCYQWDVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide

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